molecular formula C25H14Cl2N2O4 B11593146 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11593146
M. Wt: 477.3 g/mol
InChI Key: LHCIBRURMPJWTE-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole carboxamides. This compound is characterized by its complex molecular structure, which includes dichlorophenyl, dioxo-dihydroanthracenyl, and oxazole moieties. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2,6-dichlorophenylamine and 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, amines, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis equipment may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorophenyl)-N-(anthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-ethyl-1,2-oxazole-4-carboxamide

Uniqueness

Compared to similar compounds, 3-(2,6-dichlorophenyl)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide may exhibit unique properties due to the presence of both dichlorophenyl and dioxo-dihydroanthracenyl groups

Properties

Molecular Formula

C25H14Cl2N2O4

Molecular Weight

477.3 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-(9,10-dioxoanthracen-1-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C25H14Cl2N2O4/c1-12-19(22(29-33-12)21-16(26)9-5-10-17(21)27)25(32)28-18-11-4-8-15-20(18)24(31)14-7-3-2-6-13(14)23(15)30/h2-11H,1H3,(H,28,32)

InChI Key

LHCIBRURMPJWTE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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